molecular formula C13H13NO4 B11797297 Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate

Cat. No.: B11797297
M. Wt: 247.25 g/mol
InChI Key: HNVVQMMYIWXNPO-UHFFFAOYSA-N
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Description

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted with a hydroxymethyl group at the 4-position and an ethyl ester group at the 5-position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(carboxymethyl)phenyl oxazole-5-carboxylate.

    Reduction: Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-methanol.

    Substitution: Various substituted phenyl oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The hydroxymethyl and ester groups can also influence its solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the ethyl ester group provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Molecular Formula : C13H13NO4
  • Molecular Weight : Approximately 247.25 g/mol
  • Functional Groups : Hydroxymethyl group at the para position of the phenyl ring, and an ethyl ester group at the 5-position of the oxazole ring.

This specific hydroxymethyl substitution enhances its biological activity compared to other compounds in the oxazole family, potentially influencing its interactions with biological targets through hydrogen bonding and π-π interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Methods employed can include:

  • Cyclization Reactions : Utilizing precursors that allow for the formation of the oxazole ring.
  • Recrystallization and Chromatography : Advanced purification techniques to achieve higher yields and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may show antimicrobial properties. For instance, derivatives of oxazole have been evaluated for their effectiveness against various bacterial strains .
  • Enzyme Modulation : The compound may modulate enzyme activities or receptor binding due to its structural characteristics, which enhance solubility and membrane permeability—critical factors for bioavailability and therapeutic efficacy.
  • Potential Therapeutic Applications : The compound's interaction profiles suggest possible applications in medicinal chemistry, particularly in designing drugs targeting specific enzymes or receptors involved in disease pathways.

Antimicrobial Studies

A study investigating related oxazole derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substituents significantly influence bioactivity, with some compounds achieving high mortality rates against pests like Aphis fabae at specific concentrations .

Enzyme Inhibition

Research into similar compounds has shown promising results as inhibitors of various enzymes. For example, pyrazole derivatives demonstrated significant inhibition of epoxide hydrolase, suggesting that structural modifications could lead to enhanced potency against specific biological targets .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with other related compounds is illustrated in the table below:

Compound NameStructural FeaturesUnique Aspects
Ethyl oxazole-5-carboxylateSimple oxazole structure without phenolic substitutionLacks the hydroxymethyl group
Ethyl 2-vinyloxazole-5-carboxylateContains a vinyl groupDifferent reactivity due to vinyl substitution
Ethyl 2-aminooxazole-5-carboxylateContains an amino groupPotentially different biological activities
Ethyl 4-methyl-2-phenyloxazole-5-carboxylateMethyl substitution at the para positionVariation in electronic properties
Methyl 2-methyloxazole-5-carboxylateMethyl substitution at the nitrogen siteDifferent steric effects

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenyl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-13(16)11-7-14-12(18-11)10-5-3-9(8-15)4-6-10/h3-7,15H,2,8H2,1H3

InChI Key

HNVVQMMYIWXNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=CC=C(C=C2)CO

Origin of Product

United States

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